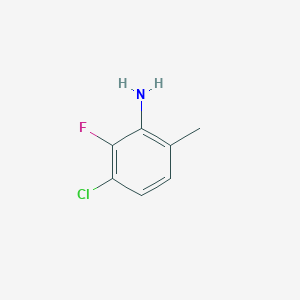

3-Chloro-2-fluoro-6-methylaniline

Description

3-Chloro-2-fluoro-6-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₇ClFN and a molecular weight of 159.59 g/mol. Structurally, it features an aniline backbone (benzene ring with an amino group) substituted with chlorine at position 3, fluorine at position 2, and a methyl group at position 6 (relative to the amino group at position 1).

The compound’s halogen atoms (Cl and F) are electron-withdrawing, which polarizes the aromatic ring and affects its interactions in synthetic pathways.

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

3-chloro-2-fluoro-6-methylaniline |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3 |

InChI Key |

BCIZZXGRBRIECB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

A prominent route involves the hydrolysis of methyl N-(6-chloro-2-fluoro-3-methylphenyl)carbamate, as exemplified in the synthesis of 6-chloro-2-fluoro-3-methylaniline. While the target compound differs in substituent positioning, this method offers a foundational framework. The carbamate derivative undergoes alkaline hydrolysis using sodium hydroxide in methanol-water under reflux (72 hours), yielding the corresponding aniline.

Key Steps :

- Carbamate Preparation : The precursor is synthesized via acylation of 6-chloro-2-fluoro-3-methylaniline with methyl chloroformate.

- Hydrolysis : Cleavage of the carbamate group under basic conditions releases the free amine.

Optimization Insights :

- Prolonged reflux (≥72 hours) ensures complete deprotection.

- Methanol acts as a co-solvent, enhancing reagent solubility while minimizing side reactions.

Limitations and Adaptability

The method’s efficacy depends on the accessibility of the carbamate precursor. For 3-chloro-2-fluoro-6-methylaniline, analogous intermediates must be synthesized, potentially via nitration and reduction sequences. Challenges include ensuring regioselective nitration and avoiding over-reduction of sensitive functionalities.

Diazotization-Fluorination and Nitro Reduction

Diazonium Salt Formation and Fluorination

The Balz-Schiemann reaction, modified using hexafluorophosphoric acid (HPF₆), provides a robust pathway for introducing fluorine. Applied to 5-chloro-2-nitroaniline in the synthesis of 4-chloro-2-fluoronitrobenzene, this method can be adapted for this compound by adjusting the starting material to 3-chloro-6-methyl-2-nitroaniline.

Protocol Adaptation :

- Diazotization : Treat 3-chloro-6-methyl-2-nitroaniline with NaNO₂ and HCl (5–10°C) to form the diazonium chloride.

- Salt Formation : React with 35–40% HPF₆ aqueous solution to precipitate the diazonium hexafluorophosphate.

- Thermal Decomposition : Heat the salt at 150–155°C in o-dichlorobenzene to yield 3-chloro-2-fluoro-6-methylnitrobenzene.

Yield Considerations :

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl-mediated reduction converts the nitro intermediate to the target aniline. Hydrogenation is preferred for cleaner profiles, though Fe/HCl offers cost advantages for industrial applications.

Challenges :

- Fluorine’s electron-withdrawing effect may necessitate milder conditions to prevent dehalogenation.

- Methyl and chloro substituents influence catalyst selectivity, requiring tailored supports (e.g., Pd/BaSO₄).

Alternative Methodologies

Nucleophilic Aromatic Substitution

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can yield secondary amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon or iron powder.

Major Products

Substitution: Formation of substituted anilines.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines or other reduced products.

Scientific Research Applications

3-Chloro-2-fluoro-6-methylaniline finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methyl groups can influence its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Chloro-2-fluoro-6-methylaniline with analogous halogenated methylanilines, emphasizing substituent positions, molecular properties, and applications:

Key Observations:

Substituent Position Effects :

- The position of chlorine significantly impacts reactivity. For example, this compound’s chlorine at position 3 (meta to NH₂) may direct electrophilic substitution to positions 4 or 6, whereas para-chloro derivatives (e.g., 4-Chloro-2-fluoro-3-methylaniline) exhibit distinct regioselectivity .

- Methyl groups at ortho positions (e.g., 3-Fluoro-2-methylaniline) increase steric hindrance, reducing reaction rates compared to meta-methyl analogs .

Halogen Influence: Fluorine’s strong electron-withdrawing effect increases the compound’s acidity compared to non-fluorinated analogs. For instance, the pKa of the NH₂ group in this compound is expected to be lower than in 3-Chloro-2-methylaniline . Chlorine’s polarizability enhances stability against oxidation, making chloro-anilines preferable in long-term storage compared to bromo or iodo derivatives .

Applications: Pharmaceuticals: 3-Chloro-2-methylaniline is a key intermediate in synthesizing Tolfenamic acid, a nonsteroidal anti-inflammatory drug . The fluorine in this compound could similarly enhance bioactivity in drug candidates. Agrochemicals: Fluoro- and chloro-substituted anilines are prevalent in herbicides and insecticides due to their resistance to metabolic degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2-fluoro-6-methylaniline, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves sequential halogenation and amination steps. For example, starting from 2-fluoro-6-methylaniline, chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to avoid over-chlorination . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., 1.1 equivalents of chlorinating agent). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted fluorine induces distinct coupling constants). The methyl group at position 6 appears as a singlet (~δ 2.3 ppm) .

- ¹⁹F NMR : Detects the fluorine substituent at position 2, typically resonating between -110 to -120 ppm, depending on electronic effects .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) at m/z 174.032 (calculated for C₇H₆ClFNH₂).

- X-ray Crystallography : For unambiguous confirmation, single crystals can be analyzed using SHELX programs for structure refinement .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodology : Ethanol/water (7:3 v/v) or toluene/hexane mixtures are ideal due to the compound’s moderate polarity. Solubility tests at varying temperatures (20–80°C) guide solvent selection. Crystallization yields >85% purity, verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) influence the reactivity of this compound in electrophilic substitution reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity. The chloro group at position 3 and fluorine at position 2 deactivate the ring, directing electrophiles to the para position relative to the methyl group .

- Experimental Validation : Conduct nitration (HNO₃/H₂SO₄) and monitor product distribution via LC-MS. The major product is typically 4-nitro-3-chloro-2-fluoro-6-methylaniline, confirmed by ¹H NMR .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of substituents in sterically hindered derivatives .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ at position 6) to simplify splitting patterns in ¹H NMR .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation products via HPLC-MS. Major degradation pathways include hydrolysis of the amine group or dehalogenation .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under storage conditions .

Q. What role does this compound play in coordination chemistry, and how can its metal complexes be characterized?

- Methodology :

- Synthesis of Metal Complexes : React the compound with transition metals (e.g., PdCl₂, Cu(OAc)₂) in ethanol under reflux. Isolate complexes via solvent evaporation .

- Characterization : Use UV-Vis spectroscopy to detect ligand-to-metal charge transfer bands (e.g., λₐᵦₛ 300–400 nm for Pd complexes). X-ray absorption spectroscopy (XAS) or SQUID magnetometry further elucidates electronic and magnetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.